Welcome to the BenchChem Online Store!
molecular formula C12H14O4 B102866 2-Hydroxy-3-phenoxypropyl acrylate CAS No. 16969-10-1

2-Hydroxy-3-phenoxypropyl acrylate

Cat. No. B102866
M. Wt: 222.24 g/mol
InChI Key: HHQAGBQXOWLTLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04252593

Procedure details

To 3000 g of phenyl glycidyl ether (epoxide content 6.16 equiv./kg) containing 9 g of tetramethylammonium chloride and 6 g of 2,6-di-t-butyl-p-cresol, stirred at 100°, was added 1332 g of acrylic acid over one hour. The mixture was stirred at 100° for a further 4 hours, by which time the epoxide content was 0.91 equiv./kg and the viscosity was 60 cP at 25°, to yield 3-phenoxy-2-hydroxypropyl acrylate.
Quantity
3000 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
9 g
Type
catalyst
Reaction Step One
Quantity
1332 g
Type
reactant
Reaction Step Two
[Compound]
Name
epoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)[CH:2]1[O:4][CH2:3]1.C(C1C(O)=C(C(C)(C)C)C=C(C)C=1)(C)(C)C.[C:28]([OH:32])(=[O:31])[CH:29]=[CH2:30]>[Cl-].C[N+](C)(C)C>[C:28]([O:32][CH2:3][CH:2]([OH:4])[CH2:1][O:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)(=[O:31])[CH:29]=[CH2:30] |f:3.4|

Inputs

Step One
Name
Quantity
3000 g
Type
reactant
Smiles
C(C1CO1)OC1=CC=CC=C1
Name
Quantity
6 g
Type
reactant
Smiles
C(C)(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C
Name
Quantity
9 g
Type
catalyst
Smiles
[Cl-].C[N+](C)(C)C
Step Two
Name
Quantity
1332 g
Type
reactant
Smiles
C(C=C)(=O)O
Step Three
Name
epoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
stirred at 100°
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 25°

Outcomes

Product
Name
Type
product
Smiles
C(C=C)(=O)OCC(COC1=CC=CC=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.